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Compound of Interest

Compound Name: 8-Fluoroquinolin-3-amine

Cat. No.: B1524851 Get Quote

An In-depth Technical Guide to 8-Fluoroquinolin-3-amine: Properties, Structure, and

Applications

Introduction
8-Fluoroquinolin-3-amine is a fluorinated heterocyclic aromatic amine that has garnered

significant interest within the scientific community, particularly in the fields of medicinal

chemistry and drug discovery. Its rigid quinoline scaffold, combined with the unique electronic

properties imparted by the fluorine and amine substituents, makes it a versatile and valuable

building block for the synthesis of novel bioactive molecules. The strategic placement of the

fluorine atom at the 8-position and the amino group at the 3-position creates a unique

electronic and steric environment, influencing the compound's reactivity, metabolic stability, and

potential biological interactions. This guide provides a comprehensive overview of the core

chemical properties, structural features, synthetic considerations, and key applications of 8-
Fluoroquinolin-3-amine for researchers and drug development professionals.

Physicochemical and Structural Properties
The fundamental properties of 8-Fluoroquinolin-3-amine are summarized below. These

characteristics are crucial for its handling, reactivity profiling, and incorporation into larger

molecular frameworks.
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Property Value Source

IUPAC Name 8-fluoroquinolin-3-amine [1]

Molecular Formula C₉H₇FN₂ [1]

Molecular Weight 162.16 g/mol [1]

CAS Number 936324-21-9 [1]

Appearance Not specified (typically a solid)

InChIKey
ZXZAQZWSGSBUNR-

UHFFFAOYSA-N
[1]

Molecular Structure and Electronic Profile
The structure of 8-Fluoroquinolin-3-amine is defined by a bicyclic quinoline ring system. The

key features influencing its chemistry are:

The Quinoline Core: A fused benzene and pyridine ring, which is an electron-deficient (π-

deficient) aromatic system. This core is prevalent in numerous pharmacologically active

compounds.[2]

The Amine Group (-NH₂): Located at the C3 position, this primary amine is a strong electron-

donating group and a primary site for nucleophilic reactions. It serves as a critical handle for

derivatization, allowing for the formation of amides, sulfonamides, and other functional

groups.

The Fluorine Atom (-F): Positioned at the C8, fluorine is a highly electronegative, electron-

withdrawing atom. Its presence significantly alters the electronic distribution within the

quinoline ring, which can enhance metabolic stability by blocking potential sites of oxidation

and modulate the pKa of the amine group.[2]

The interplay between the electron-donating amine and the electron-withdrawing fluorine atom

on the quinoline scaffold creates a molecule with distinct regions of reactivity, making it a

strategic intermediate in synthetic chemistry.

Caption: Molecular structure of 8-Fluoroquinolin-3-amine.
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Spectroscopic Profile
Spectroscopic analysis is essential for the identification and characterization of 8-
Fluoroquinolin-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of

signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the quinoline ring will

exhibit coupling to each other and to the fluorine atom. The protons of the amine group (-

NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on

the solvent and concentration.[3][4] The signal can be confirmed by its disappearance upon

D₂O exchange.[3][4]

¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals for the carbon

atoms of the quinoline ring. The carbon atom bonded to the fluorine (C8) will show a large

one-bond C-F coupling constant. Carbons adjacent to the nitrogen and fluorine atoms are

generally deshielded and appear at a lower field.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups. Characteristic absorption bands include:

N-H Stretching: Primary amines typically show a pair of medium-intensity bands in the

3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[3]

[4]

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-

1650 cm⁻¹ range.

C-F Stretching: A strong absorption band for the C-F bond is typically observed in the

1000-1300 cm⁻¹ region.

Mass Spectrometry: According to the nitrogen rule, a molecule with an even number of

nitrogen atoms will have an even nominal molecular weight. 8-Fluoroquinolin-3-amine
(C₉H₇FN₂) has two nitrogen atoms, and its molecular weight is 162.16 g/mol . The mass

spectrum should show a prominent molecular ion peak (M⁺) at m/z = 162.
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Synthetic Approaches
The synthesis of substituted quinolines can be achieved through several established methods.

A plausible route to 8-Fluoroquinolin-3-amine would likely involve a variation of classical

quinoline syntheses, such as the Skraup or Friedländer synthesis, starting from appropriately

substituted anilines. A conceptual workflow is outlined below.

Caption: Conceptual synthetic workflow for 8-Fluoroquinolin-3-amine.

This pathway illustrates a multi-step process starting from a commercially available fluorinated

nitroaniline. The key steps involve the construction of the quinoline ring, followed by the

reduction of the nitro group and subsequent introduction of the amine at the 3-position,

potentially through functional group interconversion.

Chemical Reactivity
The reactivity of 8-Fluoroquinolin-3-amine is dictated by its primary amine functionality and

the activated quinoline ring.

Reactions of the Amine Group: The -NH₂ group is nucleophilic and readily undergoes a

variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Nucleophilic substitution reactions with alkyl halides.[6]

Mannich Reaction: Condensation with an aldehyde (like formaldehyde) and another

compound with an active hydrogen, which is a powerful tool for generating complex

structures.[7][8]

Reactions of the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic

substitution. The positions of substitution are directed by the existing amine and fluoro

groups. The electron-donating amine group tends to activate the ring towards electrophiles,

while the fluorine atom has a deactivating, ortho-para directing effect.
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Applications in Research and Drug Discovery
8-Fluoroquinolin-3-amine is primarily utilized as a scaffold or key intermediate in the

synthesis of more complex molecules with potential therapeutic applications. The quinoline

core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.

[2][9]

Antimicrobial and Anticancer Agents: Fluoroquinolones are a well-known class of antibiotics.

While this molecule is not a fluoroquinolone antibiotic itself, its core structure is a foundation

for designing novel antimicrobial agents.[2] Similarly, many quinoline derivatives have

demonstrated potent anticancer activity by targeting key enzymes or interfering with DNA

replication in cancer cells.[8][10]

Enzyme Inhibitors: The rigid structure of the quinoline ring makes it an excellent scaffold for

designing inhibitors that can fit into the active sites of enzymes. The amine group provides a

convenient point for attaching various side chains to optimize binding affinity and selectivity.

Molecular Probes and Materials Science: The fluorescent nature of some quinoline

derivatives allows for their use as molecular probes in biochemical research. They are also

explored in materials science for applications in organic light-emitting diodes (OLEDs).

The following diagram illustrates the role of 8-Fluoroquinolin-3-amine as a central building

block in a drug discovery program.
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Caption: Role as a building block in drug discovery.

Safety and Handling
Based on GHS classifications for 8-Fluoroquinolin-3-amine, the compound presents several

hazards.[1][11]

Hazard Identification:

H302: Harmful if swallowed.[1][11]
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H315: Causes skin irritation.[1][11]

H319: Causes serious eye irritation.[1][11]

H335: May cause respiratory irritation.[1][11]

Recommended Precautions:

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12]

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust and prevent contact

with skin and eyes.[12]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[12]

Conclusion
8-Fluoroquinolin-3-amine is a strategically important chemical entity whose value lies in its

versatile reactivity and its foundation upon the pharmacologically significant quinoline scaffold.

The combination of a reactive amine handle and the modulating effects of a fluorine substituent

makes it an attractive starting material for the synthesis of diverse compound libraries. For

researchers in drug discovery and medicinal chemistry, a thorough understanding of its

properties, reactivity, and safe handling is paramount to unlocking its full potential in the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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